molecular formula C29H30FN5O4 B6514550 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892259-38-0

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B6514550
Numéro CAS: 892259-38-0
Poids moléculaire: 531.6 g/mol
Clé InChI: VGFZGXYONMTGFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring a quinazoline-dione core substituted with a 4-methoxyphenylmethyl group at position 3 and a piperazine-ethylcarboxamide moiety at position 5. The piperazine ring is further substituted with a 2-fluorophenyl group, which modulates electronic and steric properties. Such substitutions are critical for receptor binding and metabolic stability, as seen in analogous compounds targeting dopamine receptors (e.g., D3 antagonism) .

The quinazoline-dione scaffold is known for its pharmacological versatility, particularly in central nervous system (CNS) and anticancer drug discovery.

Propriétés

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN5O4/c1-39-22-9-6-20(7-10-22)19-35-28(37)23-11-8-21(18-25(23)32-29(35)38)27(36)31-12-13-33-14-16-34(17-15-33)26-5-3-2-4-24(26)30/h2-11,18H,12-17,19H2,1H3,(H,31,36)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZGXYONMTGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC=CC=C5F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

AKOS001758921, also known as F6548-1223 or N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a complex compound with potential therapeutic applicationsCompounds with similar structures have been found to interact with various targets, such as equilibrative nucleoside transporters (ents), and have shown inhibitory effects.

Mode of Action

Based on its structural similarity to other compounds, it’s plausible that it may interact with its targets through the formation of stable hydrogen bonds. This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its therapeutic effects.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion. Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

Key Compounds and Their Properties:

Compound Name Substituents on Piperazine Key Functional Groups Melting Point (°C) Biological Activity
Target Compound 2-fluorophenyl Quinazoline-dione, 4-methoxyphenyl Not reported Hypothesized D3 antagonism
A3 () 4-fluorophenyl Quinazolinone-piperazine 196.5–197.8 Not explicitly tested
7o () 2,4-dichlorophenyl Pentanamide-pyridinylphenyl Not reported Dopamine receptor modulation
8b () 4-chloro-3-(trifluoromethyl)benzoyl Pyridin-2-ylacetamide 241–242 Anticancer/antimicrobial
Analysis:
  • Fluorine’s electron-withdrawing nature may also improve metabolic stability over methoxy or chloro groups .
  • Quinazoline vs. Pyridine Cores : Unlike pyridine-based compounds (e.g., 8b), the quinazoline-dione core in the target compound introduces hydrogen-bonding sites (via carbonyl groups), which could enhance binding to serine/threonine kinases or neurotransmitter receptors .

Functional Group Comparisons

Methoxyphenyl vs. Fluorophenyl Groups

  • Electron Effects : Methoxy groups are electron-donating, which may stabilize aromatic interactions in receptor pockets, whereas fluorine’s electronegativity could polarize adjacent bonds, affecting binding kinetics .

Carboxamide Linkers

  • The ethylcarboxamide linker in the target compound provides flexibility, enabling optimal spatial arrangement for receptor binding. This contrasts with rigid pentanamide (7o) or benzoyl (8b) linkers, which may restrict conformational adaptability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.